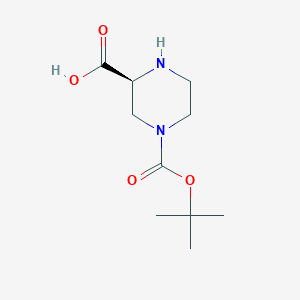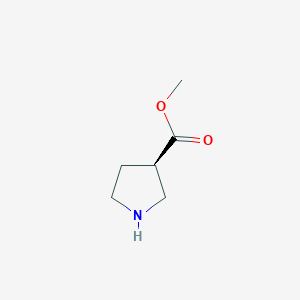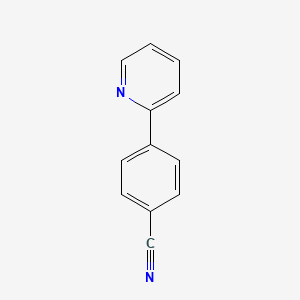
7-Cloroquinolina-2-carbaldehído
Descripción general
Descripción
7-Chloroquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a chloro substituent at the 7th position and an aldehyde group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Reaction: One common method for synthesizing 7-Chloroquinoline-2-carbaldehyde involves the Vilsmeier-Haack reaction, where acetanilides react with a Vilsmeier reagent to form the quinoline ring system.
Oxidation of Alcohols: Another method includes the oxidation of corresponding alcohols to form the aldehyde group.
Industrial Production Methods:
- Industrial production often employs large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperatures .
Types of Reactions:
Substitution Reactions: 7-Chloroquinoline-2-carbaldehyde undergoes substitution reactions, particularly at the chloro position.
Condensation Reactions: It can also participate in condensation reactions with various nucleophiles to form complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Palladium chloride, triphenylphosphine, triethylamine, and acetonitrile at 80°C under an inert atmosphere.
Condensation Reactions: Various nucleophiles and solvents like ethanol, acrylonitrile, toluene, and dimethylformamide.
Major Products:
Aplicaciones Científicas De Investigación
7-Chloroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 7-chloroquinoline-2-carbaldehyde belongs, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that quinoline derivatives can undergo various chemical reactions, including addition, reduction, condensation, and substitution reactions . These reactions can lead to changes in the compound’s structure, potentially affecting its interaction with biological targets .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The study of similar quinoline derivatives could provide insights into the potential adme properties of 7-chloroquinoline-2-carbaldehyde .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that 7-chloroquinoline-2-carbaldehyde could have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
7-Chloroquinoline-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 7-Chloroquinoline-2-carbaldehyde can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of 7-Chloroquinoline-2-carbaldehyde on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 7-Chloroquinoline-2-carbaldehyde has demonstrated the ability to inhibit cell proliferation and induce apoptosis . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function .
Molecular Mechanism
At the molecular level, 7-Chloroquinoline-2-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, 7-Chloroquinoline-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 7-Chloroquinoline-2-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that 7-Chloroquinoline-2-carbaldehyde can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloroquinoline-2-carbaldehyde vary with different dosages. At low doses, it can have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
7-Chloroquinoline-2-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound. Additionally, 7-Chloroquinoline-2-carbaldehyde can affect metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
The transport and distribution of 7-Chloroquinoline-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 7-Chloroquinoline-2-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 7-Chloroquinoline-2-carbaldehyde is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 7-Chloroquinoline-2-carbaldehyde within these compartments can affect its interactions with biomolecules and its overall biological activity .
Comparación Con Compuestos Similares
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro and aldehyde groups at different positions.
2-Methylquinoline-3-carbaldehyde: Contains a methyl group instead of a chloro group.
Uniqueness:
Propiedades
IUPAC Name |
7-chloroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJIPAFEFGRTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![methyl 3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1348096.png)











